

The Thermodynamic Landscape of Cyclononane: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cyclononane

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This technical guide provides a comprehensive analysis of the thermodynamic stability of **cyclononane** conformations. **Cyclononane**, a nine-membered cycloalkane, exhibits significant conformational flexibility, making its study crucial for understanding the behavior of medium-sized ring systems prevalent in many biologically active molecules and complex organic structures. This document details the relative stabilities of its key conformers, outlines the experimental and computational methodologies used for their characterization, and visualizes the intricate interconversion pathways.

Core Concepts: Strain in Cycloalkanes

The thermodynamic stability of cycloalkane conformations is primarily governed by the interplay of three types of strain:

- **Angle Strain:** Arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp^3 hybridized carbon atoms.
- **Torsional Strain:** Occurs due to the eclipsing of bonds on adjacent atoms.
- **Steric Strain (Transannular Strain):** Results from non-bonded atoms or groups approaching each other too closely across the ring.

Medium-sized rings like **cyclononane** are particularly interesting as they adopt conformations that seek to minimize the sum of these strains, often resulting in multiple low-energy structures separated by relatively small energy barriers.

Low-Energy Conformations of Cyclononane

Computational and experimental studies have identified several low-energy conformations for **cyclononane**. The most significant of these are variations of twisted chair and boat forms. The nomenclature for these conformers often refers to the sequence of dihedral angles around the ring, with common notations including the Dale nomenclature (e.g.,[1]) and descriptive names.

The global minimum energy conformation is widely accepted to be the Twist Boat-Chair (TBC), which possesses D_3 symmetry and is also referred to as the[1] conformation.[2] Other low-energy conformers that contribute significantly to the equilibrium mixture include the Twist Chair-Boat (TCB) or[3] and the Twist Chair-Chair (TCC) or[4].[5][6]

Quantitative Conformational Analysis

The relative energies of **cyclononane** conformers have been determined using various computational methods. The following table summarizes key findings from the literature, providing a comparative overview of the thermodynamic stability of the most important conformations. The energies are given in kcal/mol relative to the most stable TBC/[1] conformer.

Conformation	Dale Notation	MM2	AM1	RB3LYP/aug-cc-pVTZ//RB3LYP/6-31G(d)
Twist Boat-Chair	[1]	0.00	0.00	0.00
Twist Chair-Boat	[3]	0.20	0.90	0.02
Twist Chair-Chair	[4]	1.10	2.20	1.52
Skewed Chair-Chair	-	5.7	-	-
Skewed Boat-Boat	-	10.4	-	-
Twist Chair-Twist Chair	-	2.2	-	-

Data sourced from multiple computational studies.[2][6][7]

Experimental Protocols

The characterization of **cyclononane**'s conformational landscape relies on a combination of experimental and computational techniques.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR (DNMR) is a powerful technique for studying the kinetics of conformational exchange processes that are rapid on the NMR timescale.

Methodology:

- **Sample Preparation:** A solution of **cyclononane** is prepared in a suitable low-freezing point solvent (e.g., a mixture of CHFCl_2 and CHF_2Cl).

- **Low-Temperature NMR:** ^{13}C NMR spectra are acquired over a range of low temperatures. At room temperature, rapid interconversion between conformers leads to an averaged spectrum. As the temperature is lowered, the rate of interconversion slows down.
- **Coalescence and Slow-Exchange Spectra:** At the coalescence temperature, the signals for interconverting sites broaden and merge. Below this temperature, in the slow-exchange regime, separate signals for the individual conformers can be observed.
- **Data Analysis:** The populations of the different conformers can be determined from the integration of their respective signals in the slow-exchange spectra. The energy barriers for interconversion can be calculated from the coalescence temperature and the chemical shift differences between the exchanging sites.

Gas Electron Diffraction (GED)

Gas Electron Diffraction provides information about the geometric structure of molecules in the gas phase.

Methodology:

- **Sample Introduction:** A gaseous sample of **cyclononane** is introduced into a high-vacuum chamber through a nozzle.
- **Electron Beam Interaction:** A high-energy beam of electrons is directed through the gas stream. The electrons are scattered by the molecules.
- **Diffraction Pattern Recording:** The scattered electrons form a diffraction pattern of concentric rings on a detector.
- **Data Analysis:** The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to determine the radial distribution of atoms in the molecule, providing data on bond lengths, bond angles, and the overall geometry of the predominant conformers in the gas phase.

Computational Chemistry Workflow

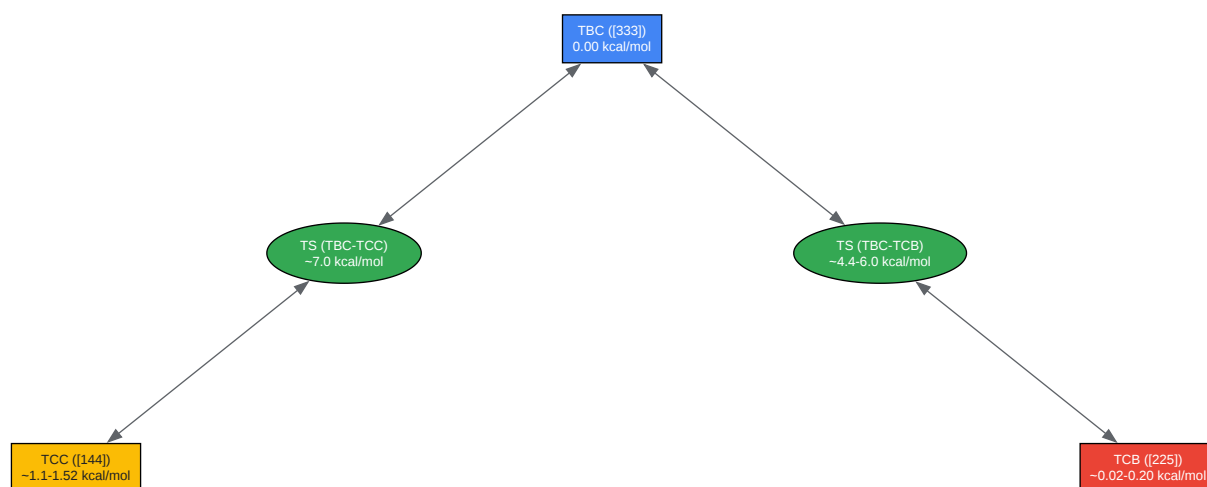
Computational methods are indispensable for exploring the potential energy surface (PES) of flexible molecules like **cyclononane**.

Methodology:

- **Conformational Search:** An initial exploration of the conformational space is performed using a computationally less expensive method, such as molecular mechanics (e.g., MMFF), to generate a large number of potential conformers.
- **Geometry Optimization:** The structures of the identified conformers are then re-optimized using a more accurate method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).^[6]
- **Energy Calculation:** Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., ω B97X-D/6-311G(d,p)) to obtain more accurate relative energies.
- **Frequency Analysis:** Vibrational frequency calculations are carried out to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.^[6]
- **Transition State Search:** To map the interconversion pathways, transition state (TS) searches are performed between pairs of low-energy conformers. TS structures are characterized by having exactly one imaginary frequency.

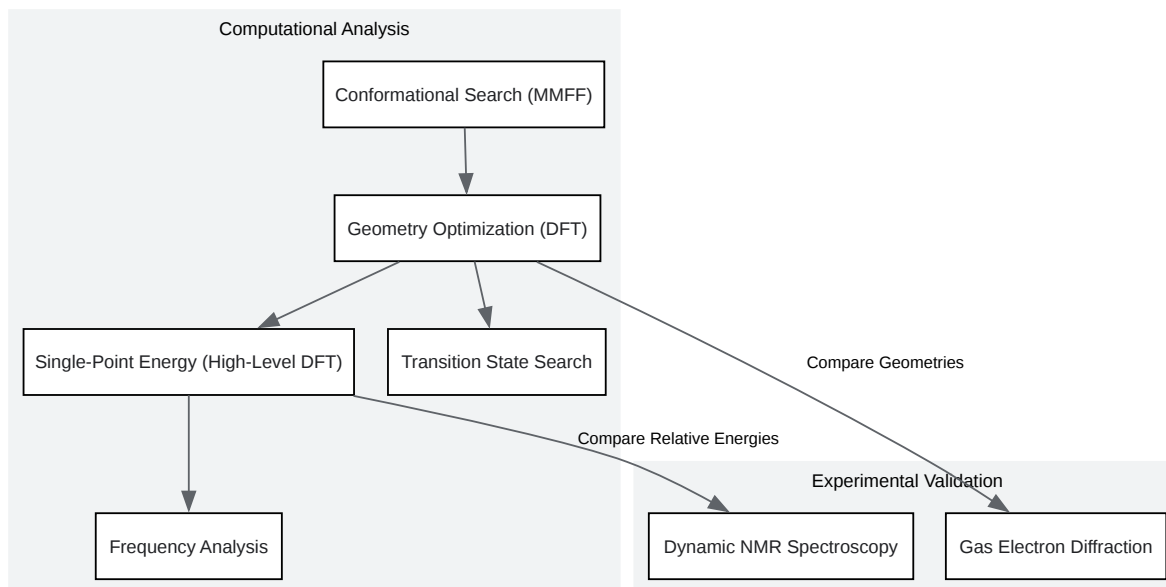
Visualizing Conformational Interconversion and Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the study of **cyclononane** conformations.



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Caption: Conformational interconversion pathways of **cyclononane**.



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Caption: Workflow for determining **cyclononane** conformation stability.

Conclusion

The thermodynamic stability of **cyclononane** is characterized by a complex potential energy surface with several low-energy conformers. The Twist Boat-Chair (TBC/[1]) conformation is generally the most stable, but other conformations like the Twist Chair-Boat (TCB/[3]) and Twist Chair-Chair (TCC/[4]) are very close in energy and contribute significantly to the conformational equilibrium, especially at room temperature. The low energy barriers between these conformers result in a highly dynamic system. A thorough understanding of this conformational landscape, achieved through a synergistic application of advanced experimental and computational methods, is essential for predicting the structure-activity relationships of molecules containing nine-membered rings and for the rational design of novel therapeutics and materials.

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